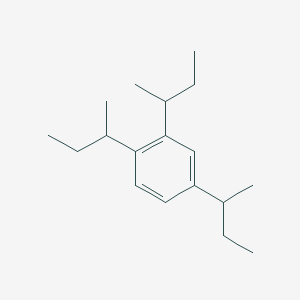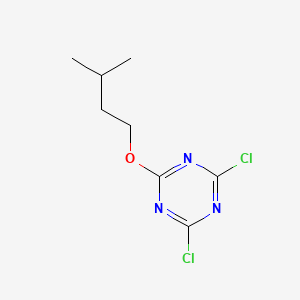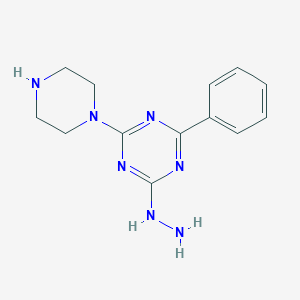![molecular formula C29H23NO3 B14590472 {[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid CAS No. 61576-38-3](/img/structure/B14590472.png)
{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a tetraphenylprop-2-en-1-ylidene group bonded to an aminooxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid typically involves multiple steps, starting with the preparation of the tetraphenylprop-2-en-1-ylidene intermediate. This intermediate is then reacted with aminooxyacetic acid under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of {[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}propionic acid
- {[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}butyric acid
Uniqueness
{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetraphenylprop-2-en-1-ylidene group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
61576-38-3 |
|---|---|
Molekularformel |
C29H23NO3 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
2-(1,2,3,3-tetraphenylprop-2-enylideneamino)oxyacetic acid |
InChI |
InChI=1S/C29H23NO3/c31-26(32)21-33-30-29(25-19-11-4-12-20-25)28(24-17-9-3-10-18-24)27(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2,(H,31,32) |
InChI-Schlüssel |
KJDQBRAUYRJVMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=NOCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)

![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)
methanone](/img/structure/B14590420.png)



![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)


![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)

![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
